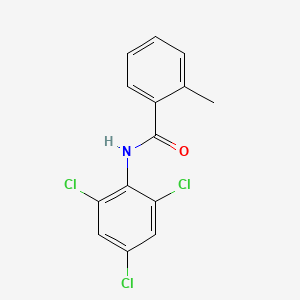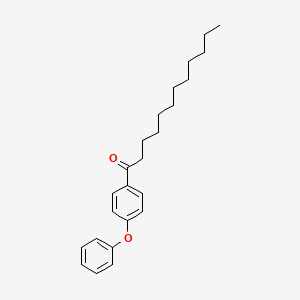
1-(4-Phenoxyphenyl)-1-dodecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenoxyphenyl)-1-dodecanone is an organic compound characterized by a phenoxyphenyl group attached to a dodecanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)-1-dodecanone typically involves the reaction of 4-phenoxybenzaldehyde with a suitable dodecanone derivative. One common method includes the use of a Grignard reagent, where 4-phenoxybenzaldehyde reacts with a dodecyl magnesium bromide in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Phenoxyphenyl)-1-dodecanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other substituted phenoxyphenyl compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Phenoxyphenyl)-1-dodecanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Phenoxyphenyl)-1-dodecanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Phenoxyphenyl)-1-decanone
- 1-(4-Phenoxyphenyl)-1-octanone
- 1-(4-Phenoxyphenyl)-1-hexanone
Comparison: 1-(4-Phenoxyphenyl)-1-dodecanone is unique due to its longer carbon chain, which may influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This structural difference can result in distinct physical and chemical properties, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C24H32O2 |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
1-(4-phenoxyphenyl)dodecan-1-one |
InChI |
InChI=1S/C24H32O2/c1-2-3-4-5-6-7-8-9-13-16-24(25)21-17-19-23(20-18-21)26-22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16H2,1H3 |
InChI-Schlüssel |
WFGSWHINXMJOMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


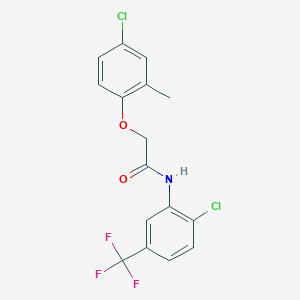
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)

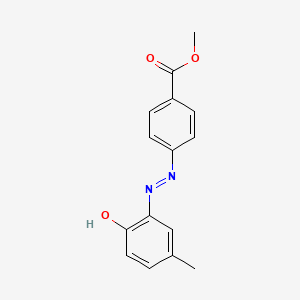
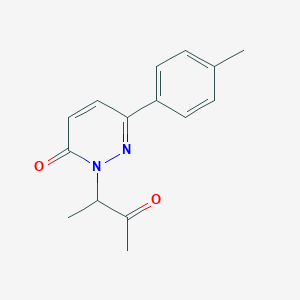
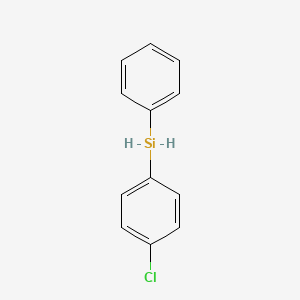
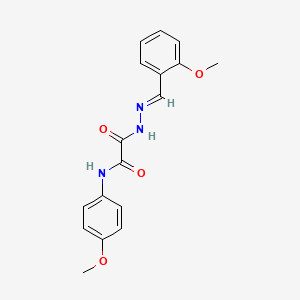

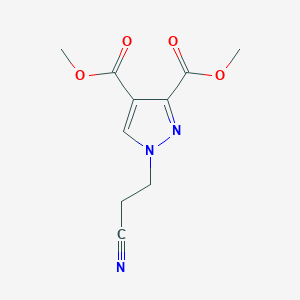

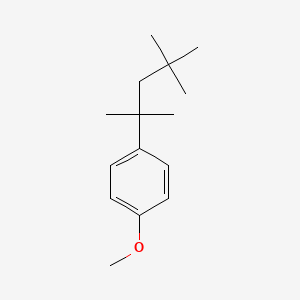
![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)
